molecular formula C8H7N3OS2 B14220284 N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 828920-34-9

N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B14220284
CAS No.: 828920-34-9
M. Wt: 225.3 g/mol
InChI Key: WPEHKXPRJZDSMF-UHFFFAOYSA-N
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Description

N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both thiazole and thiophene rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-aminothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to bacterial DNA gyrase, inhibiting its activity and leading to the disruption of bacterial DNA replication. Additionally, the compound may interact with cellular enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide
  • N-(5-Methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
  • N-(5-Chloro-1,3-thiazol-2-yl)thiophene-2-carboxamide

Uniqueness

N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to its specific combination of thiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .

Properties

CAS No.

828920-34-9

Molecular Formula

C8H7N3OS2

Molecular Weight

225.3 g/mol

IUPAC Name

N-(5-amino-1,3-thiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C8H7N3OS2/c9-6-4-10-8(14-6)11-7(12)5-2-1-3-13-5/h1-4H,9H2,(H,10,11,12)

InChI Key

WPEHKXPRJZDSMF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(S2)N

Origin of Product

United States

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